6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide

Catalog No.
S3158390
CAS No.
338759-61-8
M.F
C17H13Cl2NO2
M. Wt
334.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-...

CAS Number

338759-61-8

Product Name

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2

InChI

InChI=1S/C17H13Cl2NO2/c18-14-3-1-11(2-4-14)9-20-17(21)13-7-12-8-15(19)5-6-16(12)22-10-13/h1-8H,9-10H2,(H,20,21)

InChI Key

NPENLNTVHGIBOP-UHFFFAOYSA-N

SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl

solubility

not available
  • Anti-cancer properties

    The chromene core structure is present in many natural products with various biological activities, including some exhibiting anti-cancer properties []. Further research into 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide could explore its potential as an anti-cancer agent.

  • Medicinal chemistry

    The presence of the amide and chloro groups suggests potential for the molecule to interact with biological targets. Studying these interactions could provide valuable insights into medicinal chemistry and lead to the development of new drugs.

  • Material science

    Chromene derivatives have been explored for their potential applications in material science, such as in the development of liquid crystals. The properties of 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide could be investigated for similar applications.

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are characterized by a benzene ring fused to a pyran ring, and this specific compound features a chlorine atom at the 6-position of the chromene ring, alongside a (4-chlorophenyl)methyl substituent on the nitrogen atom of the carboxamide group. The molecular formula for this compound is C17H14ClNO2, and it has a molecular weight of 299.75 g/mol .

The chemical reactivity of 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide primarily involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the carboxamide and the chlorinated aromatic system. Potential reactions include:

  • Oxidation: The chromene core can be oxidized to form various derivatives, potentially altering its biological activity.
  • Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles under suitable conditions, leading to a range of derivatives with modified properties.

Research indicates that 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide exhibits significant biological activities, particularly in terms of antimicrobial and antifungal properties. It has been investigated for its potential antitumor effects against specific cancer cell lines, although detailed mechanisms of action and efficacy have yet to be fully elucidated. The compound's structural features suggest it may interact with biological targets involved in cell proliferation and apoptosis.

Synthesis of 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation between appropriate chromene derivatives and (4-chlorophenyl)methylamine.
  • Substitution Reactions: Chlorination at the 6-position can be performed using chlorinating agents on pre-synthesized chromene derivatives.
  • Multi-step Synthesis: A more complex route may involve multiple steps where intermediates are formed through various reactions, including cyclization and functional group transformations.

The primary applications of 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide include:

  • Pharmaceutical Development: It is being explored as a potential lead compound for developing new antimicrobial and antitumor agents.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Interaction studies with biological systems reveal that 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide may bind to specific proteins or enzymes involved in cancer pathways or microbial resistance mechanisms. These studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide, which may provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
N-[(4-Chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamideC18H16ClNO3Contains methoxy group; potential different biological activity
N-(4-Chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamideC17H12ClNO3Features a keto group; differing reactivity
N-(4-Chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamideC17H14ClNO2Saturated chromene structure; altered stability

Uniqueness

The uniqueness of 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide lies in its specific substitution patterns and the presence of both chlorine and carboxamide functionalities, which may influence its biological activity distinctly compared to other similar compounds. This highlights its potential as a novel therapeutic agent in ongoing research efforts.

Key Structural Elements Research

The fundamental understanding of 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide requires detailed examination of its core structural components and their individual contributions to biological activity. Each structural element serves distinct functional roles that collectively determine the compound's pharmacological profile [2].

Chloro-Substituent Function Research

The chlorine substituent at position 6 of the chromene ring represents a critical structural feature that significantly influences both electronic properties and biological activity. Research has demonstrated that halogen substitution, particularly chlorine, enhances antibacterial activity through improved electrostatic interactions with target proteins [3]. The electron-withdrawing nature of chlorine modifies the electron density distribution across the chromene ring system, affecting both binding affinity and selectivity profiles [3].

Studies on halogenated chromene derivatives have revealed that chloro-substituents contribute to enhanced metabolic stability by blocking specific sites susceptible to oxidative metabolism [4]. The steric and electronic effects of chlorine substitution create favorable binding interactions with hydrophobic pockets in target proteins, as demonstrated in structure-activity relationship studies of related chromene compounds [5]. Furthermore, the chloro-substituent influences conformational preferences of the molecule, potentially restricting rotation around specific bonds and promoting bioactive conformations [3].

Comparative analysis of mono-halogenated versus di-halogenated chromene derivatives indicates that strategic placement of chlorine atoms can significantly improve biological activity. Research has shown that compounds bearing multiple halogen atoms often display superior antibacterial properties compared to their unsubstituted counterparts, with chlorine-containing derivatives exhibiting enhanced activity against resistant bacterial strains [3]. The position-specific effects of chloro-substitution have been systematically studied, revealing that the 6-position provides optimal balance between activity and selectivity [3].

(4-chlorophenyl)methyl Group Role Studies

The (4-chlorophenyl)methyl substituent attached to the carboxamide nitrogen serves multiple structural and functional roles in determining biological activity. This aromatic system provides essential hydrophobic interactions with target proteins while the para-chlorine substitution enhances binding affinity through halogen bonding interactions . The benzyl linker introduces conformational flexibility that allows optimal positioning of the chlorophenyl ring within protein binding sites [8].

Structure-activity relationship studies have identified the (4-chlorophenyl)methyl group as a key pharmacophore element that significantly contributes to selectivity and potency . The para-chlorine substitution pattern has been shown to be superior to ortho- or meta-substitutions in terms of biological activity, likely due to reduced steric hindrance and optimal electronic distribution . Research on related carboxamide derivatives has demonstrated that the chlorophenyl moiety can form critical interactions with specific amino acid residues in target proteins .

The methylene linker between the carboxamide nitrogen and the chlorophenyl ring provides crucial spatial separation that allows proper orientation of the aromatic system. Studies examining different linker lengths have shown that the single methylene unit represents an optimal spacer length for maintaining high binding affinity [8]. The rotational freedom around the N-CH2 bond enables the chlorophenyl ring to adopt conformations that maximize favorable interactions with target binding sites .

Carboxamide Linker Function Research

The carboxamide functional group serves as a critical structural element that facilitates hydrogen bonding interactions with target proteins while providing metabolic stability compared to ester analogs [9]. Research has demonstrated that the amide bond adopts preferential syn or anti conformations relative to the carbonyl oxygen, significantly influencing binding geometry and biological activity [9]. The planar nature of the carboxamide group contributes to rigidity in the molecular structure, promoting specific binding orientations [10].

Studies on carboxamide-containing bioactive compounds have revealed that this functional group often serves as a key recognition element for protein targets [11]. The hydrogen bond donor and acceptor capabilities of the carboxamide enable formation of crucial interactions with complementary residues in enzyme active sites or receptor binding pockets [10]. Furthermore, the carboxamide linker provides enhanced proteolytic stability compared to alternative linking strategies [12].

The electronic properties of the carboxamide group influence the overall molecular polarity and solubility characteristics, affecting pharmacokinetic parameters such as absorption and distribution [9]. Research has shown that carboxamide derivatives often exhibit improved bioavailability compared to their ester counterparts due to enhanced stability and favorable physicochemical properties [11]. The amide bond configuration also affects conformational preferences of adjacent structural elements, indirectly influencing binding interactions [9].

Rational Design of Structural Analogs

The systematic development of structural analogs requires comprehensive understanding of structure-activity relationships and strategic application of medicinal chemistry principles. Rational design approaches enable targeted modifications that enhance biological activity while maintaining favorable pharmaceutical properties [13] [14].

Bioisosteric Replacement Strategy Research

Bioisosteric replacement represents a fundamental strategy for optimizing compound properties while maintaining biological activity. Classical bioisosteres for the chloro-substituent include fluorine, which often provides enhanced metabolic stability and altered lipophilicity profiles [4]. The replacement of chlorine with fluorine in chromene derivatives has been shown to improve pharmacokinetic properties while retaining biological potency [3]. Trifluoromethyl groups can serve as bioisosteres for chlorine, providing increased lipophilicity and enhanced binding affinity to hydrophobic protein regions [4].

Non-classical bioisosteric replacements for the carboxamide linker include sulfonamides, which maintain hydrogen bonding capabilities while providing different electronic properties and metabolic stability profiles [8]. Ester linkages can serve as carboxamide bioisosteres in specific contexts, though they may exhibit reduced metabolic stability [14]. Ketone functionalities represent another alternative that maintains the carbonyl hydrogen bond acceptor capability while eliminating the NH donor [4].

The (4-chlorophenyl)methyl group can be subjected to various bioisosteric modifications, including replacement of the methylene linker with oxygen or sulfur atoms [14]. These heteroatom replacements alter conformational flexibility and electronic properties while potentially improving metabolic stability . Alternative aromatic systems such as pyridyl or thiazolyl rings can replace the chlorophenyl moiety, providing different electronic distributions and hydrogen bonding opportunities [8].

Functional Group Modification Studies

Systematic functional group modifications enable fine-tuning of compound properties to achieve optimal biological activity and pharmaceutical characteristics [15] [14]. The chromene core can accommodate various substituents at different positions, each providing unique opportunities for activity enhancement [16]. Hydroxyl groups can be introduced to enhance water solubility and provide additional hydrogen bonding interactions [14]. Alkyl substituents can modulate lipophilicity and influence binding interactions with hydrophobic protein regions [15].

The carboxamide functionality can be modified through N-alkylation or N-arylation to introduce additional binding interactions or alter conformational preferences [17]. Secondary carboxamides can be converted to tertiary amides through methylation, potentially affecting binding geometry and metabolic stability [18]. The introduction of heterocyclic substituents on the carboxamide nitrogen can provide additional pharmacophoric elements [19].

Electronic modifications of the chlorophenyl ring through introduction of electron-donating or electron-withdrawing groups can fine-tune binding interactions . Methoxy, amino, or nitro substituents can be strategically placed to enhance selectivity or potency . The replacement of the chlorine atom with other halogens or pseudohalogens provides opportunities for systematic structure-activity relationship studies [4].

Ring System Variation Investigations

Ring system modifications represent powerful strategies for accessing new chemical space while maintaining core pharmacophoric elements [20] [21]. The chromene scaffold can be replaced with related bicyclic systems such as quinoline, benzofuran, or benzothiophene to explore different electronic properties and binding geometries [8] [22]. Quinoline replacements introduce basicity and additional hydrogen bonding opportunities that may enhance interactions with specific target proteins [20].

Benzofuran analogs provide altered electronic properties and metabolic stability profiles compared to the parent chromene system [23]. The oxygen heteroatom in benzofuran can participate in different binding interactions and may improve selectivity for specific protein targets [23]. Benzothiophene replacements introduce sulfur atoms that can participate in unique interactions such as sulfur-π or sulfur-heteroatom contacts [24].

Coumarin derivatives, representing oxidized chromene analogs, provide increased rigidity and different electronic properties that may enhance binding affinity [25]. The lactone functionality in coumarins can serve as a hydrogen bond acceptor and may improve interactions with basic residues in target proteins [26]. Isoquinoline replacements offer nitrogen atoms in different positions, potentially accessing new binding sites or orientations [22].

Conformational Analysis Research Approaches

Comprehensive conformational analysis is essential for understanding the three-dimensional structural preferences of chromene derivatives and their relationship to biological activity [27] [28]. Multiple experimental and computational approaches are employed to characterize conformational behavior and identify bioactive conformations [29] [30].

X-ray crystallography provides definitive information about solid-state conformations of chromene derivatives, revealing preferred ring conformations and intermolecular interactions [31]. Nuclear magnetic resonance spectroscopy enables analysis of solution-phase conformational preferences through coupling constant analysis and dynamic studies [27]. Vicinal coupling constants provide information about dihedral angles and conformational populations in solution [30].

Computational conformational analysis employs molecular mechanics and quantum mechanical methods to identify stable conformations and calculate energy barriers for conformational interconversion [29]. Molecular dynamics simulations provide insights into conformational flexibility and dynamic behavior in solution or protein-bound states [32]. These simulations can reveal transient conformations that may be important for biological activity but are not captured in static crystal structures [29].

The chromene ring system can adopt various conformations ranging from planar to significantly puckered geometries [31]. The pyran ring typically exhibits boat or chair conformations similar to cyclohexane, with specific substituents influencing conformational preferences [27]. The carboxamide group can adopt syn or anti conformations relative to the carbonyl oxygen, significantly affecting hydrogen bonding capabilities and binding geometry [9].

Structure-Based Design Research

Structure-based drug design leverages detailed knowledge of target protein structures to guide compound optimization and development [33] [34]. The availability of high-resolution protein structures enables precise understanding of binding site requirements and facilitates rational design of improved analogs [35].

Computer-Aided Design Methodologies

Modern computer-aided design methodologies provide powerful tools for chromene derivative optimization and development [35] [33]. Molecular docking studies enable prediction of binding modes and relative binding affinities for large compound libraries [34]. Advanced docking algorithms account for protein flexibility and induced fit effects that occur upon ligand binding [29]. The integration of scoring functions based on physical chemistry principles provides quantitative estimates of binding affinity [33].

Pharmacophore modeling identifies essential structural features required for biological activity and guides design of new analogs [36] [37]. Three-dimensional pharmacophore models derived from active compounds enable virtual screening of chemical databases and identification of novel scaffolds [36]. The combination of structure-based and ligand-based pharmacophore approaches provides comprehensive understanding of binding requirements [37].

Quantitative structure-activity relationship modeling correlates structural parameters with biological activity data, enabling prediction of activity for new compounds [38]. Advanced QSAR methods incorporate three-dimensional molecular descriptors and account for conformational flexibility [38]. Machine learning approaches are increasingly applied to QSAR modeling, providing enhanced predictive capabilities for complex datasets [34].

Fragment-Based Modification Research

Fragment-based drug design represents an efficient approach for lead optimization that starts with small molecular fragments and grows them into drug-like compounds [39] [40]. The chromene core can serve as a privileged fragment that provides an excellent starting point for optimization [41]. Fragment growing strategies enable systematic addition of functional groups to enhance binding interactions [42].

Fragment linking approaches combine multiple small molecules that bind to adjacent sites on target proteins [43]. The identification of complementary fragments that can be linked through appropriate spacers provides opportunities for dramatic affinity improvements [42]. The chromene scaffold is well-suited for fragment linking strategies due to its multiple sites available for functionalization [41].

Fragment merging strategies combine overlapping binding modes of different fragments into single optimized compounds [40]. This approach often leads to compounds with improved binding affinity and selectivity compared to the individual fragment components [39]. The structural complexity of chromene derivatives makes them amenable to fragment merging approaches [41].

Pharmacophore Modeling Research

Pharmacophore modeling research focuses on identifying the essential structural features responsible for biological activity and their spatial arrangements [36] [44]. For chromene derivatives, pharmacophore models typically include aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions [37]. The three-dimensional arrangement of these features defines the binding requirements for target proteins [36].

Common pharmacophore features identified in bioactive chromene derivatives include the aromatic chromene ring system serving as a hydrophobic center, the carboxamide group providing hydrogen bonding capabilities, and halogen substituents contributing to electrostatic interactions [44]. The spatial distances and angles between these features are critical for maintaining biological activity [37].

Dynamic pharmacophore modeling approaches account for conformational flexibility and multiple binding modes that may occur during protein-ligand interactions [32]. These advanced models provide more realistic representations of binding requirements and can improve virtual screening success rates [36]. The integration of molecular dynamics simulations with pharmacophore modeling enables identification of essential features that persist across multiple conformational states [32].

XLogP3

4

Dates

Last modified: 08-18-2023

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